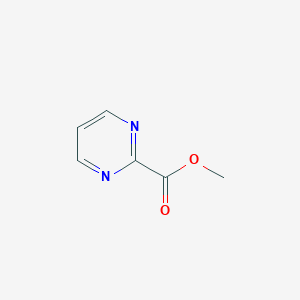

Methyl pyrimidine-2-carboxylate

Description

Overview of Pyrimidine (B1678525) Chemistry in Research

Pyrimidine, a heterocyclic aromatic organic compound similar to pyridine, is a fundamental building block in numerous biologically important molecules. nih.govwikipedia.org The pyrimidine ring system is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential constituents of nucleic acids (DNA and RNA). nih.govnih.govslideshare.net The systematic study of pyrimidines dates back to 1884. wikipedia.org Due to their diverse biological activities, pyrimidine derivatives have garnered significant interest from medicinal and organic chemists. nih.govmdpi.com The versatility of the pyrimidine scaffold allows for structural modifications at various positions, leading to a wide array of pharmacological properties. mdpi.combohrium.com

Significance of the Pyrimidine Scaffold in Diverse Fields

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of bioactive compounds. bohrium.comexlibrisgroup.com Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. nih.govnih.govnih.gov Beyond its role in medicine, the pyrimidine core is also integral to agrochemicals, such as fungicides and herbicides, and has applications in materials science. nih.govchemimpex.comresearchgate.net The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems further enhances its utility in drug design. nih.gov

Historical Context of Methyl Pyrimidine-2-carboxylate (B12357736) Research

While the broader study of pyrimidines began in the late 19th century, research specifically on Methyl pyrimidine-2-carboxylate is more recent. wikipedia.org It is primarily recognized as a synthetic intermediate in the preparation of more complex molecules for pharmaceutical and other life science research applications. bertin-bioreagent.commedchemexpress.com Its utility lies in the reactivity of the ester and the pyrimidine ring, which allows for various chemical transformations. The synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of compounds to which this compound is related, has been an area of interest, with methods developed to afford these structures in high yields. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-7-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJEWAXHQDQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878879 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-03-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34253-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

Methyl pyrimidine-2-carboxylate (B12357736) is a white to almost white crystalline solid. tcichemicals.comcvmh.fr It is soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). immunomart.com

Table 1: Physical and Chemical Properties of Methyl Pyrimidine-2-carboxylate

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆N₂O₂ | immunomart.com |

| Molecular Weight | 138.12 g/mol | immunomart.com |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 102.0 to 106.0 °C | tcichemicals.com |

| Boiling Point | 251.3 ± 23.0 °C (Predicted) | |

| Solubility | Soluble in Methanol, 10 mM in DMSO | immunomart.com |

| CAS Number | 34253-03-7 | bertin-bioreagent.comimmunomart.com |

Spectroscopic Data

The spectroscopic properties of Methyl pyrimidine-2-carboxylate (B12357736) are crucial for its identification and characterization.

Table 2: for Methyl Pyrimidine-2-carboxylate

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 9.19 (dd, J=2.1, 0.8Hz, 1H), 8.91 (d, J=2.1Hz, 1H), 6.55 (s, 1H), 3.90 (s, 3H), 2.54 (s, 3H) | google.com |

| UV (λmax) | 247 nm (in H₂SO₄ aq.) | tcichemicals.com |

| Mass Spectrometry (ESI) | m/z = 192 (M⁺ + 1) | google.com |

| InChI Key | JOQJEWAXHQDQAG-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | O=C(OC)C1=NC=CC=N1 | immunomart.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically performed using software packages like Gaussian, provide insights into the electronic structure and geometry of a compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. A DFT optimization would determine the lowest energy conformation of methyl pyrimidine-2-carboxylate (B12357736), providing precise data on its bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and stability. Currently, there is no published data detailing the DFT-optimized geometry of methyl pyrimidine-2-carboxylate.

An MEP analysis maps the electrostatic potential onto the electron density surface of a molecule. This visualizes the charge distribution and is invaluable for predicting how a molecule will interact with other charged species. The map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A specific MEP analysis for this compound has not been reported in the scientific literature.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. The HOMO and LUMO energies and the corresponding energy gap for this compound have not been specifically calculated and reported.

NLO properties describe how a material interacts with intense electromagnetic fields to produce new fields altered in phase, frequency, or other characteristics. Computational methods can predict NLO properties such as polarizability and hyperpolarizability, which are important for applications in optoelectronics. There are no available studies on the NLO properties of this compound.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might bind to a protein target.

This analysis details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand (in this case, this compound) and the amino acid residues within the binding site of a protein. Such an analysis would provide insights into its potential biological activity. A study involving peptidomimetic inhibitors of the enzyme cruzain used this compound as a synthetic precursor; however, the study performed docking on the more complex final products, not on this compound itself. nih.gov Consequently, there is no direct ligand-protein interaction analysis available for this compound.

Prediction of Binding Affinities and Modes

The prediction of how a molecule like this compound might interact with and bind to biological targets, such as proteins, is a cornerstone of computational drug discovery. This is typically achieved through molecular docking simulations.

In silico molecular docking studies are routinely used to predict the binding affinity and interaction patterns of small molecules with the active sites of proteins. For instance, studies on various pyrimidine (B1678525) derivatives have successfully employed docking simulations to elucidate their binding modes with enzymes like cyclooxygenase (COX) and to understand the structural basis of their inhibitory activity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.

While no specific molecular docking studies for this compound have been reported, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the binding site of a selected target protein. The resulting docking scores would provide an estimation of the binding affinity, and the predicted binding poses would highlight the key amino acid residues involved in the interaction. Such studies are invaluable for prioritizing compounds for further experimental testing.

ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

The assessment of a compound's ADMET properties is crucial in the early stages of drug development to identify potential liabilities. Numerous in silico models are available to predict these properties for novel compounds like this compound.

In silico ADMET prediction relies on computational models that correlate a molecule's structural features with its pharmacokinetic and toxicological properties. For various pyrimidine derivatives, these predictions have been instrumental in assessing their drug-likeness. For example, studies on pyrazolo[1,5-a]pyrimidines have utilized computational tools to predict properties such as gastrointestinal absorption, cytochrome P450 (CYP) inhibition, and potential toxicity. nih.gov These predictions are often guided by established principles like Lipinski's rule of five, which assesses the oral bioavailability of a compound based on its physicochemical properties. nih.gov

A predictive ADMET analysis for this compound would likely involve the use of various software and web servers to calculate key descriptors. The following table illustrates the types of parameters that would be assessed in such a study, based on analyses of similar pyrimidine compounds.

| ADMET Property | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | Models the permeability across the intestinal cell layer. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates the likelihood of the compound reaching the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic pathways. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause genetic mutations. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. | |

| Oral Acute Toxicity (LD50) | Estimates the lethal dose in animal models. |

Note: The data in this table is illustrative of a typical in silico ADMET prediction and does not represent actual data for this compound, as such specific studies are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new compounds based on their structural features.

QSAR studies on pyrimidine derivatives have been successfully used to guide the design of more potent analogs. For example, a QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors identified key molecular descriptors that correlate with their inhibitory activity, achieving a high predictive accuracy with a squared correlation coefficient (R²) of 0.958. nih.gov Such studies typically involve the calculation of a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties.

While no specific QSAR studies have been reported for a series of compounds directly analogous to this compound, a hypothetical QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, and then developing a predictive model. The descriptors found to be significant in such a model would provide valuable insights into the structural requirements for the desired biological activity. For instance, descriptors related to molecular shape, hydrophobicity, and electronic distribution are often found to be critical for the activity of pyrimidine-based compounds.

Applications in Materials Science and Industrial Chemistry

Utilization in Polymer and Material Development

While the direct polymerization of Methyl pyrimidine-2-carboxylate (B12357736) is not extensively documented, its corresponding acid, Pyrimidine-2-carboxylic acid, is a crucial building block for creating sophisticated coordination polymers. mdpi.com These materials are formed through the reaction of the pyrimidine-2-carboxylate ligand with metal ions, leading to the assembly of one-, two-, or three-dimensional networks. mdpi.com The structure and properties of these polymers can be tuned by carefully selecting the metal center and reaction conditions. mdpi.com

The ability of the pyrimidine-2-carboxylate ligand to bridge multiple metal centers is key to forming these extended frameworks. mdpi.com This area of materials science focuses on creating crystalline materials with predictable structures and functionalities, a field known as crystal engineering. The interaction between the pyrimidine (B1678525) moiety and carboxylic acid groups is fundamental to designing new solid-state materials.

Optoelectronic Properties

The pyrimidine-2-carboxylate ligand, derived from Methyl pyrimidine-2-carboxylate, plays a significant role in the development of materials with interesting optical and electronic properties, particularly luminescence. When incorporated into coordination polymers with lanthanide ions such as Dysprosium(III) and Neodymium(III), the resulting materials exhibit luminescent properties. mdpi.com

These properties are attributed to singlet π-π* electronic transitions centered on the pyrimidine-2-carboxylate ligand. The ordered arrangement of the ligands and metal ions within the framework of these materials can lead to enhanced photoluminescence compared to the free ligand. biosynth.com For instance, a 3D metal-organic framework based on a related ligand, pyrimidine-4,6-dicarboxylate, and lead(II) ions demonstrates a substantial increase in luminescence brightness and quantum yield. biosynth.com This enhancement makes these materials promising candidates for applications in optoelectronic devices, such as sensors and light-emitting materials. nih.gov

Development of Metal-Organic Frameworks (MOFs)

This compound is a precursor to the pyrimidine-2-carboxylate (pymca) ligand, a highly effective building block for the construction of Metal-Organic Frameworks (MOFs). mdpi.comfigshare.com MOFs are a class of porous materials consisting of metal ions or clusters linked together by organic ligands. The pymca ligand is particularly useful because its nitrogen and carboxylate groups can coordinate with metal centers in various ways, facilitating the formation of diverse and stable MOF architectures. mdpi.combldpharm.com

Researchers have successfully used the pymca ligand, often generated in situ from its ester or nitrile precursor, in solvothermal reactions to create two- and three-dimensional MOFs. mdpi.comfigshare.com For example, isostructural 2D coordination polymers have been synthesized using pyrimidine-2-carboxylate and lanthanide ions. mdpi.com These frameworks exhibit well-defined topologies and can be designed to have specific properties, such as permanent porosity for gas storage and separation. The versatility of the pyrimidine carboxylate structure allows for fine-tuning of the resulting MOF's pore size, surface area, and chemical functionality. bldpharm.com

| MOF System | Metal Ion(s) | Ligand(s) | Key Finding/Property |

| [Ln₄(pymca)₄(AcO)₈]n | Dy(III), Nd(III) | Pyrimidine-2-carboxylate (pymca), Acetate | Forms 2D coordination polymers with luminescent properties based on the pymca ligand. |

| [MoO(S₂)₂(pyrimidine-2-carboxylate)]¹⁻ | Mo(V) | Pyrimidine-2-carboxylate, Disulfide | Acts as a homogeneous electrocatalyst for the hydrogen evolution reaction (HER). figshare.comacs.org |

| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n | Pb(II) | Pyrimidine-4,6-dicarboxylate (pmdc) | 3D MOF with improved photoluminescence and a higher quantum yield than the free ligand. biosynth.com |

Role in Agrochemical Development

The pyrimidine ring is a well-established and vital scaffold in the agrochemical industry, and this compound serves as a key synthetic intermediate for creating new active ingredients. sigmaaldrich.com Many commercial fungicides are based on the pyrimidine structure, highlighting its importance in protecting crops from fungal diseases. acs.orgsigmaaldrich.com

The carboxylate group in this compound is a versatile chemical handle that allows for the synthesis of a wide array of derivatives, such as pyrimidine carboxamides. Research has shown that these derivatives possess significant fungicidal activities against various plant pathogens. For example, novel pyrimidine derivatives have been synthesized and tested, with many showing potent activity against fungi like Sclerotinia sclerotiorum, Botrytis cinerea, and Phomopsis sp. sigmaaldrich.comsigmaaldrich.commdpi.com In some cases, the synthesized compounds exhibited antifungal efficacy greater than that of existing commercial fungicides. sigmaaldrich.com The development of these new molecules is crucial for managing crop diseases and overcoming fungicide resistance. sigmaaldrich.com

| Derivative Class | Target Fungi | Key Finding |

| Pyrimidine Carboxamide Derivatives | Sclerotinia sclerotiorum, Botrytis cinerea | Compound 5f showed a notable IC₅₀ value of 28.9 mg/L against S. sclerotiorum. sigmaaldrich.com |

| Pyrimidine Derivatives with Amide Moiety | Phomopsis sp., Botryosphaeria dothidea | Compound 5o demonstrated excellent activity against Phomopsis sp. with an EC₅₀ value of 10.5 µg/ml, outperforming the commercial fungicide Pyrimethanil. sigmaaldrich.com |

| Pyrimidine Carboxamides with a Carbamate Moiety | Sclerotinia sclerotiorum | Compounds showed moderate antifungal activity, with inhibition rates up to 70.3% at 100 mg/L. mdpi.com |

Q & A

Q. What are common synthetic routes for preparing methyl pyrimidine-2-carboxylate and its derivatives?

this compound derivatives are typically synthesized via cyclization or hydrolysis reactions. For example:

- Cyclization : Reaction of diethyl oxalate with intermediates like 2-aminopyrimidine derivatives under reflux conditions in ethanol, catalyzed by sodium ethoxide, yields fused pyrimidine carboxylates .

- Hydrolysis : Lithium hydroxide-mediated hydrolysis of methyl esters in tetrahydrofuran/water mixtures efficiently generates carboxylate salts (e.g., lithium pyrimidine-2-carboxylate) with high purity (86–99.5% yield) .

- Acid-catalyzed reactions : Hydrochloric acid facilitates the hydrolysis of nitriles (e.g., 2-cyanopyrimidine) to carboxylates in ethanol/water systems, yielding coordination complexes .

Q. What characterization techniques are critical for analyzing this compound complexes?

Key methods include:

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXD) are widely used for refining crystal structures. For example, monoclinic P21/c space group assignments for Cu(II)/Zn(II) complexes reveal square-antiprismatic geometries .

- Thermal analysis (TG-DSC) : Differentiates solvent content in isomers. Pyrimidine-2-carboxylate complexes typically retain fewer water molecules than pyrimidine-5-carboxylate analogs .

- Spectroscopy : FTIR and UV-Vis confirm ligand coordination modes and π-π stacking interactions (e.g., centroid–centroid distances of 3.64 Å in layered structures) .

Q. How does this compound interact with metal ions in coordination chemistry?

The ligand exhibits N,O-chelating behavior :

- In Ca(II) complexes, it forms square-antiprismatic geometries with four pyrimidine-2-carboxylate anions .

- For transition metals (e.g., Co(II), Cu(II)), equatorial coordination via pyrimidine-N and carboxylate-O is common, with axial water molecules completing octahedral geometries .

- Polymeric structures arise from bridging carboxylate groups, as seen in Li(I) complexes with monocarboxylate ligands .

Q. What role do hydrogen bonds play in stabilizing this compound crystals?

Hydrogen bonding networks are critical for supramolecular assembly:

- C–H⋯O interactions : Link polymeric sheets in Ca(II) complexes, stabilizing layered architectures .

- N–H⋯O bonds : Protonated heterocyclic N atoms donate to carboxylate acceptors, as observed in Cu(II) complexes .

- Graph set analysis (e.g., Etter’s formalism) helps classify patterns, aiding in crystal engineering .

Advanced Research Questions

Q. How can researchers design coordination polymers using this compound?

- Bridging ligands : Utilize the carboxylate’s ability to link metal centers. For example, pyrimidine-2-carboxylate forms 2D sheets in Ca(II) complexes via µ₂-bridging .

- Solvent modulation : Adjust water/ethanol ratios to control polymerization. Li(I) complexes with pyrimidine-2-carboxylate favor polymeric over monomeric structures .

- Counterion effects : Nitrate or chloride ions can stabilize interpenetrated networks (e.g., srs-nets in Mn(II) complexes) .

Q. How to resolve contradictions in thermal decomposition data for pyrimidine carboxylate isomers?

- Isomer-specific trends : Pyrimidine-2-carboxylate complexes lose fewer solvent molecules than pyrimidine-5-carboxylate analogs due to steric/electronic differences .

- Method validation : Combine TG-FTIR with crystallography to correlate mass loss events with structural changes (e.g., dehydration vs. ligand decomposition) .

Q. What challenges arise in refining X-ray diffraction data for pyrimidine carboxylate complexes?

Q. How do solvent polarity and reaction time affect the synthesis of pyrimidine carboxylate derivatives?

- Polar solvents : Ethanol/water mixtures enhance nitrile hydrolysis (e.g., 2-cyanopyrimidine to carboxylate) but may require prolonged reflux (5–24 hours) .

- Catalyst selection : Sodium ethoxide accelerates cyclization vs. weaker bases, minimizing side products .

Q. When do π-π stacking interactions dominate over hydrogen bonding in pyrimidine carboxylate crystals?

- Competing forces : In Ca(II) complexes, π-π stacking (3.64 Å) coexists with hydrogen bonds, whereas Co(II) systems lack stacking due to extensive H-bond networks involving Cl⁻ counterions .

- Ligand rigidity : Planar pyrimidine rings favor stacking, but bulky substituents (e.g., benzyl groups) disrupt it .

Q. How to predict metal-ligand stoichiometry in pyrimidine carboxylate complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.